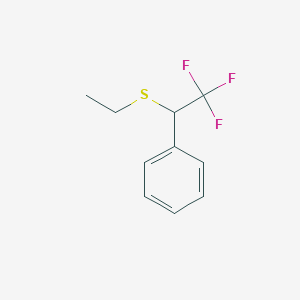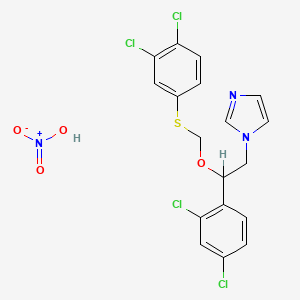
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl groups and the thioether linkage. Common reagents used in these reactions include chlorinating agents, thiol compounds, and imidazole precursors. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Applications De Recherche Scientifique
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(2,4-Dichlorophenyl)-2-(methoxy)ethyl)-1H-imidazole
- 1-(2-(3,4-Dichlorophenyl)-2-(thio)methoxy)ethyl)-1H-imidazole
- 1-(2-(2,4-Dichlorophenyl)-2-(ethoxy)ethyl)-1H-imidazole
Uniqueness
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate is unique due to its specific combination of dichlorophenyl groups and thioether linkage. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
71821-19-7 |
|---|---|
Formule moléculaire |
C18H15Cl4N3O4S |
Poids moléculaire |
511.2 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)sulfanylmethoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H14Cl4N2OS.HNO3/c19-12-1-3-14(16(21)7-12)18(9-24-6-5-23-10-24)25-11-26-13-2-4-15(20)17(22)8-13;2-1(3)4/h1-8,10,18H,9,11H2;(H,2,3,4) |
Clé InChI |
DBBVXPBUTUKJOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
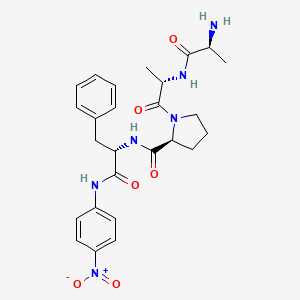
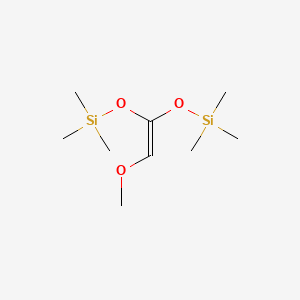

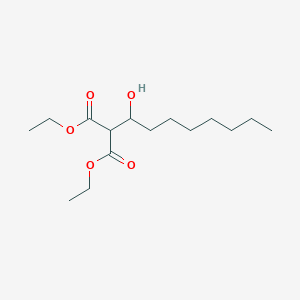
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
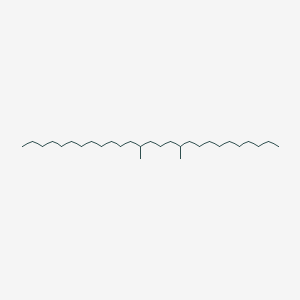
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)

